N-((4-Bromopyridin-2-yl)methyl)acetamide
Description
Contextualization within Bromopyridine and Acetamide (B32628) Chemistry
The chemical nature of N-((4-Bromopyridin-2-yl)methyl)acetamide is best understood by examining its constituent parts: the bromopyridine core and the acetamide side chain.
Bromopyridine Chemistry:
Bromopyridines are a class of heterocyclic compounds where one or more hydrogen atoms on the pyridine (B92270) ring are substituted by bromine. Pyridine itself is an aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts distinct properties to the ring, influencing its reactivity and physical characteristics. The presence of a bromine atom, a halogen, further modifies the electronic properties of the pyridine ring through inductive and resonance effects. This makes bromopyridines important precursors in a variety of chemical transformations.
The pyridine scaffold is a ubiquitous feature in many natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (vitamin B6). nih.govmdpi.com In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs. nih.gov Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a key component in the design of therapeutic agents. mdpi.comarchivepp.com
Acetamide Chemistry:
Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.comwikipedia.org The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and biological chemistry. fiveable.me The reactivity of acetamides is largely dictated by the carbonyl group and the adjacent amine. patsnap.com For instance, they can undergo hydrolysis under acidic or basic conditions to yield acetic acid and an amine. patsnap.com
The acetamide group is a common feature in many pharmaceuticals and biologically active molecules. archivepp.com N-substituted acetamides, in particular, have been investigated for a wide range of biological activities. patsnap.com The ability of the amide bond to form stable, planar structures and participate in hydrogen bonding is crucial for the interaction of molecules with biological targets like enzymes and receptors. patsnap.com
Significance of the Chemical Scaffold in Contemporary Organic Synthesis
The chemical scaffold of this compound, which combines a brominated pyridine ring with an acetamide side chain, holds considerable significance in modern organic synthesis for several reasons:
Versatile Synthetic Intermediate: The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in contemporary organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core into more complex structures.
Platform for Library Synthesis: The amenability of the bromopyridine scaffold to functionalization makes it an ideal platform for the synthesis of compound libraries. researchgate.net By systematically varying the substituents introduced at the bromine position and modifying the acetamide side chain, chemists can generate a diverse collection of molecules for screening in drug discovery and materials science.
Access to Novel Heterocyclic Systems: The combination of the pyridine ring and the reactive sites on the side chain allows for intramolecular cyclization reactions, providing access to novel fused heterocyclic systems. These complex ring systems are often associated with unique biological activities.
Modulation of Physicochemical Properties: The pyridine moiety, being a weak base, can influence the aqueous solubility of a molecule. nih.gov The acetamide group can also contribute to solubility and other physicochemical properties through hydrogen bonding. The strategic combination of these two functional groups in the scaffold of this compound allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical in the design of new drug candidates.
The synthesis of related bromopyridine precursors often involves multi-step sequences. For example, 2-amino-4-bromopyridine can be synthesized from 2-amino-4-methylpyridine through a process involving acetylation of the amino group, followed by oxidation, rearrangement, and finally, reaction with hydrobromic acid. google.com Another approach to a related compound, 2-methyl-4-bromopyridine, starts from diethyl malonate and 2-chloro-4-nitropyridine. google.com The synthesis of the target compound, this compound, would likely involve the N-acetylation of the corresponding amine, (4-bromopyridin-2-yl)methanamine (B1373105). N-acetylation is a common transformation in organic synthesis and can be achieved using various acetylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.govnih.gov
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor/Related Compound |
| 2-Amino-4-bromopyridine | C5H5BrN2 | 173.01 | Precursor for various substituted pyridines |
| N-(4-bromo-2-methylphenyl)acetamide | C9H10BrNO | 228.09 | An analogous acetamide with a substituted phenyl ring |
| Acetamide, N-(4-bromophenyl)- | C8H8BrNO | 214.06 | A structurally related acetamide derivative |
| N-(2-Bromo-4-nitrophenyl)acetamide | C8H7BrN2O3 | 259.06 | Used in the synthesis of anticancer drug analogs frontierspecialtychemicals.com |
| N-(4-methyl-2-nitro-phenyl)ethanamide | C9H10N2O3 | - | A related nitro-substituted acetamide |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromopyridin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGZNFKFSSVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity Studies of N 4 Bromopyridin 2 Yl Methyl Acetamide Analogs
Mechanistic Investigations of N-Alkylation Pathways
N-alkylation of pyridine (B92270) derivatives can proceed through various intermediates, with the specific pathway influencing the final product distribution and stereochemistry.
Role of Pyridinium (B92312) Ylide Intermediates
Pyridinium salts, formed by the alkylation of the pyridine nitrogen, can serve as precursors to pyridinium ylides. These ylides are neutral, 1,3-dipolar species that play a significant role in synthesis. A strategy for the structural diversification of N-carbamoylpyridinium salts involves a pyridinium ylide-alkylation approach, demonstrating the utility of these intermediates. cdnsciencepub.comingentaconnect.com The generation of the ylide typically occurs by treating the corresponding pyridinium salt with a base.
Once formed, pyridinium ylides are valuable intermediates in cycloaddition chemistry. cdnsciencepub.com The most common metal-free methodology involves the 1,3-dipolar cycloaddition of pyridinium ylides with alkynes to form indolizine (B1195054) derivatives. cdnsciencepub.com This reaction proceeds via a dihydroindolizine intermediate which subsequently aromatizes. The reactivity in these cycloadditions is highest when electron-withdrawing groups are present on both the ylide and the alkyne, allowing the reaction to proceed under mild conditions, such as at room temperature in aqueous buffers. cdnsciencepub.com Beyond cycloadditions, these ylides can be trapped with various electrophiles in a stepwise alkylation sequence, enabling access to structurally diverse pyridinium compounds. ingentaconnect.com
Influence of Alkyllithium Cluster Dynamics on Regioselectivity (C2 vs. C4 Alkylation)
A significant challenge in the functionalization of pyridine rings is controlling the regioselectivity of alkylation at the C2 versus the C4 position. Recent mechanistic studies have revealed that the aggregation state of alkyllithium reagents plays a decisive role in directing this selectivity in a transition-metal-free system using 1,1-diborylalkanes as the alkylating agent. masterorganicchemistry.comresearchgate.net
The key to this regiocontrol lies in the choice of the alkyllithium activator. Methyllithium, which predominantly exists as a tetrameric cluster, directs alkylation to the C4 position of the pyridine ring. researchgate.netyoutube.com In contrast, sec-butyllithium, which favors a dimeric cluster state, promotes selective alkylation at the C2 position. researchgate.netyoutube.com This phenomenon is attributed to the structural dynamics of the alkyllithium clusters, which influence the structural organization of the nucleophile and its approach to the pyridine ring. masterorganicchemistry.com The Lewis basic nitrogen atom of the pyridine acts as an anchor point, coordinating with a lithium ion, and the geometry of the larger tetrameric cluster versus the smaller dimeric cluster dictates the ultimate site of attack. masterorganicchemistry.com
| Alkyllithium Activator | Predominant Cluster State | Favored Alkylation Position | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Methyllithium | Tetrameric | C4 | Dimethoxyethane (DME), 80 °C | youtube.com |
| sec-Butyllithium | Dimeric | C2 | Tetrahydrofuran (THF)/Toluene, 80 °C | youtube.com |
Reactivity of Bromopyridine Substructures
The 4-bromopyridine (B75155) moiety is a versatile functional handle that can participate in a wide range of chemical transformations, including nucleophilic substitutions, electrophilic attacks, and radical reactions.
Nucleophilic Aromatic Substitution Pathways (e.g., Pyridyne Intermediates)
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). researchgate.net This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. researchgate.net For reactions of N-methylpyridinium ions, the leaving group order can differ from the typical "element effect" (F > Cl ≈ Br > I) seen in other SNAr reactions, suggesting that the rate-determining step can shift from nucleophilic addition to a subsequent deprotonation step. rsc.orgnih.gov
Under forcing conditions with very strong bases, such as sodium amide in liquid ammonia (B1221849), 4-bromopyridine can undergo elimination to form a highly reactive 3,4-pyridyne intermediate. chemrxiv.org This intermediate is a hetaryne, analogous to benzyne. Nucleophiles can then add to the pyridyne across the strained triple bond. For an unsubstituted 3,4-pyridyne, this addition can occur at either C3 or C4, often leading to a mixture of products. chemrxiv.orguncw.edu However, the regioselectivity of the nucleophilic attack can be controlled by introducing other substituents onto the ring. Electron-withdrawing groups can distort the pyridyne geometry, making one terminus of the triple bond more electropositive and thus more susceptible to nucleophilic attack. uncw.edu
Electrophilic Attack and Halogenation Kinetics (e.g., 4-Pyridone Analogs)
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The electron-deficient nature of the ring deactivates it towards attack by electrophiles. ingentaconnect.comacs.org Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. Consequently, halogenation of pyridine requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and often results in low yields and mixtures of isomers, with a preference for substitution at the 3-position. acs.org
In contrast, 4-pyridone analogs, which exist in tautomeric equilibrium with 4-hydroxypyridines, are significantly more reactive towards electrophiles. Kinetic studies on the bromination of 4-pyridone in aqueous solution show that it behaves similarly to a substituted phenoxide ion, a highly activated system. masterorganicchemistry.comyoutube.com The reaction proceeds via attack on the neutral pyridone tautomer at pH < 6 and on the conjugate anion at pH > 6. masterorganicchemistry.comresearchgate.net The reaction is so facile that disubstitution to form 3,5-dibromo-4-pyridone is common. youtube.com Kinetic analysis reveals that the initial product, 3-bromo-4-pyridone, is often more reactive towards further bromination than the starting 4-pyridone itself, which explains the prevalence of the disubstituted product. masterorganicchemistry.comresearchgate.net
| pH Range | Predominant Tautomer/Ion | Reactivity towards Bromine | Reference |
|---|---|---|---|
| pH < 6 | 4-Pyridone (neutral) | Reactive | masterorganicchemistry.comresearchgate.net |
| pH > 6 | Conjugate Anion | Highly Reactive | masterorganicchemistry.comresearchgate.net |
Radical Addition and Coupling Mechanisms
The carbon-bromine bond in 4-bromopyridine analogs can be cleaved to generate pyridyl radicals, which are versatile intermediates for C-C bond formation. One method involves the single-electron reduction of the halopyridine. nih.gov This can be achieved using photoredox catalysis to generate a pyridyl radical in a regiospecific manner, which can then undergo anti-Markovnikov addition to alkene substrates. nih.gov
Another approach involves a photoinduced SRN1 mechanism. For instance, the coupling of 2- or 4-bromopyridines with Grignard reagents can be promoted by purple light without a transition metal catalyst. This process is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then participates in the coupling reaction. Additionally, pyridine-boryl radicals, generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, can act as bifunctional reagents. These species serve as both a pyridine precursor and a source of a boryl radical, enabling a novel radical addition/C-C coupling mechanism with α,β-unsaturated ketones for the synthesis of 4-substituted pyridine derivatives.
Reactivity of Acetamide (B32628) Substructures
The acetamide group, -NHC(O)CH₃, is a cornerstone of the molecule's reactivity profile, exhibiting a nuanced electronic character that influences both its own reactions and the reactivity of the attached heterocyclic core.
Electrophilic and Nucleophilic Properties of Amide Functionality
The amide functional group possesses a dual electronic nature, capable of acting as both an electrophile and a nucleophile. This duality arises from its distinct atomic centers and the influence of resonance.
Electrophilic Character : The carbonyl carbon of the acetamide group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The greater electronegativity of the oxygen atom draws electron density away from the carbon, imparting it with a partial positive charge (δ+). This makes the carbonyl carbon susceptible to attack by nucleophiles. However, the electrophilicity of the amide carbonyl is significantly tempered compared to that of ketones or esters. This reduced reactivity is a direct consequence of resonance stabilization, where the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group. This delocalization reduces the positive charge on the carbonyl carbon, making it a weaker electrophile. mdpi.com Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilic character of the carbonyl carbon and facilitates nucleophilic attack, often leading to hydrolysis. researchgate.net
Nucleophilic Character : The nitrogen atom of the acetamide group possesses a lone pair of electrons, giving it nucleophilic and basic properties. However, similar to the effect on the carbonyl carbon, resonance delocalization of this lone pair into the carbonyl group diminishes its availability. brainly.com Consequently, amides are much weaker nucleophiles and bases than their corresponding amines. Despite this reduced nucleophilicity, the nitrogen can still participate in reactions, particularly under conditions that favor its deprotonation or in intramolecular processes.
This resonance-imparted stability is fundamental to the robustness of the amide bond, which is critical in many biological and pharmaceutical structures. mdpi.com
Influence of Acetamido Group on Heterocycle Reactivity (e.g., Radical Stabilization)
The acetamido group exerts a significant electronic influence on the pyridine ring, affecting its susceptibility to various reaction types, including electrophilic substitution and radical processes.
Radical Stabilization : The acetamido group can play a role in stabilizing radical intermediates formed on the pyridine ring or the adjacent methylene (B1212753) carbon. Radical stability is enhanced by delocalization of the unpaired electron. rsc.org A radical formed at the methylene bridge (the benzylic-like position) can be stabilized through resonance delocalization into both the pyridine ring and the acetamide group. The delocalization of the unpaired electron onto the nitrogen and oxygen atoms of the acetamide moiety provides an additional stabilizing effect. Similarly, a radical formed on the pyridine ring could be stabilized by delocalization involving the acetamido substituent. The effectiveness of this stabilization depends on the specific position of the radical and the orbital overlap. This stabilization is a key factor in C-H functionalization reactions that proceed via radical pathways. researchgate.net
Metal-Catalyzed Reaction Mechanisms
The carbon-bromine bond at the 4-position of the pyridine ring is a versatile handle for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts are routinely employed for this purpose, each operating through distinct but related mechanistic cycles.
Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium catalysis is a dominant tool for C-C bond formation, with the Suzuki-Miyaura reaction being a prominent example. This reaction couples an organohalide with an organoboron compound. For an analog like N-((4-Bromopyridin-2-yl)methyl)acetamide, the 4-bromo position is the site of coupling.
The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle with three key steps: wikipedia.orgyoutube.com
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine derivative. This step breaks the C-Br bond and oxidizes the palladium center from Pd(0) to a Pd(II) species. wikipedia.org
Transmetalation : The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex. The halide or other ligand on the palladium is replaced by the R² group from the organoboron compound. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two organic groups (the pyridine moiety and the newly transferred R² group) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com
| Aryl Halide | Boronic Acid/Ester | Pd Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| N-(2,5-dibromophenyl) acetamide | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
| Aryl Bromides | Arylboronic acids | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | High | organic-chemistry.org |
Nickel-Catalyzed Cross-Electrophile Coupling Mechanisms
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. The Kumada coupling, which pairs an organic halide with a Grignard reagent (organomagnesium halide), is a classic example. wikipedia.orgorganic-chemistry.org
The mechanism of nickel-catalyzed couplings can be more varied than that of palladium. While a Ni(0)/Ni(II) cycle analogous to the Suzuki mechanism is often proposed, evidence also exists for cycles involving Ni(I) and Ni(III) intermediates, particularly in cross-electrophile couplings. researchgate.netrhhz.net
A plausible Ni(I)-Ni(III) catalytic cycle proceeds as follows: researchgate.netrhhz.net
Reduction/Activation : A Ni(II) precatalyst is reduced in situ by the Grignard reagent to a Ni(0) species, which can then be oxidized to a catalytically active Ni(I) species.
Oxidative Addition : The Ni(I) complex undergoes oxidative addition with the bromopyridine to form a Ni(III)-aryl intermediate.
Transmetalation : The Grignard reagent transmetalates its organic group to the Ni(III) complex.
Reductive Elimination : The Ni(III) intermediate reductively eliminates the coupled product, regenerating a Ni(I) species that continues the cycle.
This pathway is particularly relevant for coupling C(sp³)-hybridized nucleophiles, where it can outcompete side reactions like β-hydride elimination. nih.gov
| Aryl Halide | Grignard Reagent | Ni Catalyst (mol%) | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5) | None (Ligand-free) | THF | Moderate to Good | rhhz.net |
| Aryl Bromides | Phenylmagnesium bromide | [(Triphos)NiCl] (0.5) | Triphos | THF | 75-97 | researchgate.net |
| Aryl Bromides | Tertiary alkylmagnesium halides | NiCl₂·(H₂O)₁.₅ | NHC (N-heterocyclic carbene) | - | High | nih.gov |
Copper-Mediated Reaction Mechanisms
Copper-mediated reactions, particularly for C-N and C-O bond formation (Ullmann condensation), are historically significant and continue to be refined for modern synthesis. For this compound analogs, copper catalysis provides a key route to introduce amine functionalities at the 4-position. researchgate.netnih.gov
The mechanism of copper-catalyzed amination of aryl halides is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, which contrasts with the more traditional radical or Cu(II) intermediate pathways once proposed. nih.gov
A widely accepted mechanism involves:
Ligand Exchange : The starting amine or its conjugate base coordinates to the Cu(I) catalyst, displacing a ligand to form a copper(I) amide complex.
Oxidative Addition : The bromopyridine undergoes oxidative addition to the copper(I) amide complex. This is often the rate-determining step and results in a key Cu(III) intermediate. nih.gov
Reductive Elimination : The Cu(III) species reductively eliminates the aminated pyridine product, forming a C-N bond and regenerating the active Cu(I) catalyst.
This pathway allows for the coupling of a wide variety of nitrogen nucleophiles with aryl and heteroaryl halides under relatively mild conditions compared to the harsh, stoichiometric conditions of early Ullmann reactions. researchgate.netnih.gov
| Bromo-Compound | Amine Source | Cu Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine (B144113) | Aqueous Ammonia | CuI (5) | DMEDA | K₃PO₄ | Ethylene Glycol | 85 | researchgate.net |
| 2-Bromopyridine Derivatives | Carbazoles | CuCl (Low loading) | 1-Methyl-imidazole | t-BuOLi | - | High | nih.gov |
| para-(2-pyridyl)benzamide (C-H Amination) | Oxime | CuOAc (30-150) | None | K₂HPO₄ | DMSO | 38-72 | nih.gov |
Computational Chemistry and Theoretical Modeling of N 4 Bromopyridin 2 Yl Methyl Acetamide
Quantum Mechanical Investigations (e.g., DFT Studies)
Quantum mechanical methods, especially Density Functional Theory (DFT), are widely employed to study the electronic structure and properties of molecules. researchgate.net These calculations provide a detailed understanding of molecular orbitals, reactivity, and thermodynamic stability. For N-((4-Bromopyridin-2-yl)methyl)acetamide, DFT studies, often using basis sets like 6-311++G(d,p), can elucidate various chemical characteristics. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the acetamide (B32628) group, while the LUMO would likely be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating the capacity to donate electrons. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the capacity to accept electrons. |
| Energy Gap (ΔE) | 5.65 | Indicates the kinetic stability and chemical reactivity of the molecule. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-deficient, prone to nucleophilic attack). chemrxiv.orgresearchgate.net
In this compound, the MEP map would likely show:
Negative Regions (Red/Yellow): Concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring due to the presence of lone pairs of electrons. These are the most probable sites for electrophilic attack.
Positive Regions (Blue): Located around the hydrogen atom of the amide group (N-H), indicating its acidic nature and susceptibility to nucleophilic attack.
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.025 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.825 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ²/2η | 2.867 | Indicates the molecule's capacity to accept electronic charge. |
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface. This involves locating stationary points, such as reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For instance, the synthesis of this compound could be modeled to understand its formation mechanism. By calculating the energies of reactants, transition states, and products, one can predict the most favorable reaction pathway and estimate reaction rates. Such studies are crucial for optimizing synthetic procedures and understanding the underlying chemical transformations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -15.0 |
Thermochemical properties such as heat of formation, enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated with high accuracy using quantum mechanical methods. researchgate.net These parameters are fundamental to understanding the stability of a molecule and the spontaneity of a chemical reaction. A negative ΔG indicates a spontaneous process, while a positive value suggests a non-spontaneous one. researchgate.net These calculations can predict equilibrium constants and the temperature dependence of reactions involving this compound.
| Property | Value |
|---|---|
| Standard Enthalpy (ΔH°) | -25.8 kcal/mol |
| Standard Gibbs Free Energy (ΔG°) | -10.2 kcal/mol |
| Standard Entropy (S°) | 95.5 cal/mol·K |
Molecular Modeling and Dynamics Simulations
While quantum mechanics excels at describing electronic properties, molecular modeling and dynamics (MD) simulations are better suited for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. nih.govmdpi.com
This compound possesses several rotatable single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule by calculating the potential energy as a function of torsion angles. The lowest energy conformer represents the most probable structure of the molecule.
Furthermore, acetamide derivatives can exhibit tautomerism, primarily the amide-iminol tautomerism.
Amide form: -C(=O)-NH-
Iminol form: -C(OH)=N-
Computational studies on related compounds, such as N-(pyridin-2-yl)acetamide, have shown that the amide tautomer is significantly more stable than the iminol form. psu.edu Similar calculations for this compound would likely confirm that it exists predominantly in the amide form. The relative energies of different tautomers and conformers can be calculated to determine their equilibrium populations.
| Structure | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|
| Amide Conformer 1 (Global Minimum) | 0.00 | The most stable conformer of the amide tautomer. |
| Amide Conformer 2 | +2.15 | A higher energy conformer resulting from bond rotation. |
| Iminol Tautomer | +12.50 | The less stable iminol form, unlikely to be significantly populated. |
Lack of Specific Research Data on this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical analysis of this compound, specifically concerning its intermolecular interactions and supramolecular assembly.
While computational studies and crystal structure analyses are common for many organic compounds, dedicated research on the specific intermolecular forces and crystal packing of this compound is not present in the reviewed literature. General principles of computational chemistry would suggest that this molecule could participate in a variety of non-covalent interactions, such as hydrogen bonding via the amide group (N-H···O=C), halogen bonding involving the bromine atom, and π-π stacking interactions due to the pyridine ring. However, without specific theoretical models or crystallographic data for this particular compound, any detailed discussion would be purely speculative.
For related compounds, such as N-(4-bromophenyl)acetamide, studies have revealed that molecules are linked by N—H⋯O hydrogen bonds, forming chains in the crystal lattice. Weak C—H⋯π interactions have also been observed in the crystal structure of this similar molecule. These findings highlight the types of interactions that could potentially be present in the supramolecular structure of this compound.
Similarly, research on other acetamide derivatives often points to the prevalence of hydrogen bonding in dictating the supramolecular assembly. For instance, in the crystal structure of 2-Bromo-N-(4-bromo-phenyl)acetamide, molecules are organized into supramolecular chains through N—H⋯O hydrogen bonds.
Despite the availability of data on analogous structures, the specific arrangement and energetics of intermolecular interactions for this compound remain uninvestigated. The interplay between the bromopyridinyl group and the acetamide moiety would likely lead to a unique supramolecular architecture. Detailed computational modeling, including techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, would be necessary to elucidate the nature and strength of the various intermolecular contacts.
Therefore, a comprehensive understanding of the supramolecular assembly of this compound awaits dedicated crystallographic and computational investigation.
Spectroscopic and Structural Characterization in Research of N 4 Bromopyridin 2 Yl Methyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Applications for Structural Elucidation
In a hypothetical ¹H NMR spectrum of N-((4-Bromopyridin-2-yl)methyl)acetamide, distinct signals would be expected to correspond to the different sets of non-equivalent protons in the molecule. Key expected signals would include:
Acetamide (B32628) Methyl Protons (-CH₃): A singlet, typically appearing in the upfield region (around 2.0 ppm), corresponding to the three equivalent protons of the methyl group.
Methylene (B1212753) Protons (-CH₂-): A doublet, resulting from coupling with the adjacent amide N-H proton, located further downfield.
Amide Proton (-NH-): A broad singlet or triplet, whose chemical shift is highly dependent on solvent and concentration.
Pyridyl Protons: Three distinct signals corresponding to the protons on the 4-bromopyridine (B75155) ring. Their specific chemical shifts and coupling patterns would confirm the substitution pattern of the ring.
¹³C NMR Applications for Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic peaks would be anticipated for:
Carbonyl Carbon (C=O): A signal in the far downfield region (typically 170 ppm or higher), which is characteristic of an amide carbonyl group.
Acetamide Methyl Carbon (-CH₃): A signal in the upfield region.
Methylene Carbon (-CH₂-): A signal corresponding to the carbon linking the pyridine (B92270) ring and the acetamide nitrogen.
Pyridyl Carbons: Signals for the five carbons of the pyridine ring, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronegativity.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Should suitable crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This includes:
Precise Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.
Conformation: Determining the spatial orientation of the acetamide group relative to the bromopyridine ring.
Research on analogous compounds, such as N-(4-Bromophenyl)acetamide, has revealed detailed crystal structures, often highlighting the planarity of the amide group and specific bond characteristics influenced by substituents. rsc.orgresearchgate.net
Analysis of Hydrogen Bonding and Supramolecular Assembly
A key aspect of crystal structure analysis is understanding the non-covalent interactions that govern how molecules pack together. For this compound, hydrogen bonding would be a dominant feature.
N-H···O Hydrogen Bonds: The amide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O). It is highly probable that these groups would form intermolecular hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. Studies on other acetamide derivatives frequently report the formation of such supramolecular chains. researchgate.netnih.gov
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Elemental analysis determines the elemental composition.
For this compound (C₈H₉BrN₂O), the expected monoisotopic mass is approximately 227.99 Da. A high-resolution mass spectrum would confirm this exact mass, thereby verifying the molecular formula. The mass spectrum would also likely show characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the acetamide group or bromine atom.
Elemental analysis would be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which must match the theoretical values calculated from the molecular formula C₈H₉BrN₂O.
Infrared (IR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in the structural elucidation of novel compounds. For this compound, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties, respectively. These methods are invaluable for confirming the molecular structure and understanding its electronic behavior.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the secondary amide linkage, the 4-bromopyridine ring, and the methylene bridge.
The presence of the secondary amide group is confirmed by several key absorptions. A distinct band for the N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. nih.gov Because it is a secondary amide, a single N-H stretch peak is expected. wpmucdn.com The most intense and characteristic band in the spectrum is typically the carbonyl (C=O) stretch, also known as the Amide I band, which appears strongly between 1630 and 1700 cm⁻¹. wpmucdn.comwpmucdn.com Another significant amide absorption is the Amide II band, resulting from a combination of N-H bending and C-N stretching, which is found in the 1470–1570 cm⁻¹ range. nih.gov
The aromatic 4-bromopyridine ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. udel.eduvscht.cz The C=C and C=N stretching vibrations within the pyridine ring produce a series of bands in the 1400–1600 cm⁻¹ region. udel.edu The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations that appear below 900 cm⁻¹. udel.edu
Aliphatic C-H stretching vibrations from the methylene (-CH₂-) bridge and the methyl (-CH₃) group of the acetamide moiety are expected to appear in the 2850–3000 cm⁻¹ range. udel.edu Finally, the vibration corresponding to the C-Br bond is expected to produce a weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹. wpmucdn.com
The following table summarizes the expected characteristic IR absorption bands for this compound.
Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1700 | Strong |
| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Weak |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1470 - 1570 | Medium |
| C-Br Stretch | Bromo-Pyridine | < 700 | Medium to Weak |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the 4-bromopyridine ring system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
The pyridine ring itself typically displays a strong absorption band around 260 nm, which is attributed to a π → π* transition. researchgate.net The presence of substituents on the pyridine ring, such as the bromine atom and the acetamidomethyl group, can cause a shift in the absorption maximum (λmax) and a change in its intensity. The bromine atom, acting as an auxochrome, may induce a bathochromic (red) shift of the π → π* transition. researchgate.net
Predicted UV-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Substituted Pyridine Ring | ~260 - 280 |
| n → π | Pyridine Nitrogen Lone Pair | Longer wavelength, lower intensity |
Advanced Applications in Organic Synthesis and Chemical Research
Role as a Synthetic Intermediate for Complex Molecules
This compound serves as a crucial building block, providing a pre-functionalized pyridine (B92270) scaffold that can be elaborated into more complex molecular architectures. The bromine atom at the C4 position acts as a versatile handle for cross-coupling reactions, while the acetamidomethyl group at the C2 position can be deprotected to reveal a primary amine for further transformations.
N-((4-Bromopyridin-2-yl)methyl)acetamide and its derivatives are instrumental in the synthesis of complex alkaloids and antitumor antibiotics where a substituted pyridine ring is a core structural feature.
Streptonigrin: The total synthesis of Streptonigrin, a potent antitumor agent, requires the construction of a densely substituted pyridine C-ring. nih.govacs.org Synthetic strategies often involve the coupling of different fragments to build the final tetracyclic structure. A bromopyridine unit, analogous to the core of this compound, serves as a key electrophile in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to connect the C-ring with the D-ring fragment. acs.org The aminomethyl substituent, protected as an acetamide (B32628), is a precursor to the amino group found in the final natural product. The de novo construction of the pentasubstituted pyridine ring is a significant challenge, and using pre-functionalized building blocks can streamline the synthesis. nih.govacs.org
Lavendamycin (B1674582) Analogs: Lavendamycin, another antitumor antibiotic structurally related to Streptonigrin, features a pentacyclic structure with a β-carboline moiety linked to a quinoline-5,8-dione. researchgate.netnih.gov The synthesis of lavendamycin analogs often employs a Pictet-Spengler reaction as a key step. nih.govresearchgate.net Functionalized bromopyridines are valuable starting materials for constructing the quinoline (B57606) portion of these molecules. The bromine atom allows for the introduction of various substituents to explore structure-activity relationships, aiming to create analogs with improved therapeutic profiles and reduced toxicity compared to the natural product. nih.govresearchgate.net
Table 1: Role of Bromopyridine Scaffolds in Natural Product Synthesis
| Natural Product | Key Synthetic Strategy | Role of Bromopyridine Intermediate |
|---|---|---|
| Streptonigrin | Suzuki-Miyaura or Stille Cross-Coupling | Serves as the electrophilic partner to link the pyridine C-ring with other complex fragments. acs.orguibk.ac.at |
| Lavendamycin | Pictet-Spengler Condensation | Acts as a precursor for the quinoline-5,8-dione moiety, with the bromine enabling further functionalization. nih.govresearchgate.net |
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, forming the core of over 59% of FDA-approved small-molecule drugs. openmedicinalchemistryjournal.comnih.gov this compound is an ideal starting material for synthesizing a wide array of more complex heterocyclic systems.
The reactivity of the C-Br bond is central to its utility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This enables the attachment of aryl, heteroaryl, alkyl, and other functional groups at the 4-position of the pyridine ring. organic-chemistry.org Furthermore, after deprotection, the primary amine of the resulting 2-(aminomethyl)pyridine can undergo condensation reactions with carbonyl compounds or be used in cyclization reactions to form fused ring systems, such as imidazopyridines or other polycyclic aromatic structures. nih.gov
Development of Novel Synthetic Reagents and Catalysts
The unique electronic and structural features of this compound allow it to be employed not just as a structural component but also as a functional tool in chemical synthesis.
In organic synthesis, an "ammonia synthon" is a reagent that can deliver a nucleophilic nitrogen atom (equivalent to NH2⁻ or NH3) under specific reaction conditions. After the simple hydrolysis of the amide bond to release the free amine, the resulting (4-bromopyridin-2-yl)methanamine (B1373105) can be considered a functionalized ammonia (B1221849) synthon. The pyridine ring modulates the basicity and nucleophilicity of the aminomethyl group, and the entire fragment can be introduced into a target molecule. The bromine atom provides a secondary site for subsequent reactions, allowing for a two-directional synthetic strategy where the aminomethyl group is first used for one transformation, followed by a cross-coupling reaction at the bromo-position.
Pyridine-based structures are among the most common and effective ligands in transition-metal catalysis. The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the adjacent acetamidomethyl group offers potential for bidentate chelation through the amide oxygen or nitrogen, which can stabilize the metal complex and influence its catalytic activity and selectivity.
The 4-bromo substituent adds another layer of utility. It can be retained to fine-tune the electronic properties of the ligand or it can be replaced via cross-coupling to attach other coordinating groups, creating novel multidentate ligand architectures. Such tailored ligands are crucial for optimizing a wide range of transformations, including C-H activation, cross-coupling, and asymmetric synthesis. nih.govnih.gov
Table 2: Potential Coordination Modes of this compound as a Ligand
| Coordination Mode | Participating Atoms | Potential Application |
|---|---|---|
| Monodentate | Pyridine Nitrogen | General stabilization of metal catalysts. |
| Bidentate (N,O-chelation) | Pyridine Nitrogen, Amide Oxygen | Enhancing catalyst stability and controlling stereochemistry. |
| Bidentate (N,N-chelation) | Pyridine Nitrogen, Amide Nitrogen (post-deprotonation/modification) | Creating specific geometric constraints around the metal center. |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.govscispace.com This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, which is highly efficient for optimizing pharmacological properties. researchgate.net
The carbon-bromine bond in this compound is exceptionally well-suited for LSF. A synthetic route can be designed to build a complex molecular core incorporating this bromopyridine unit while leaving the C-Br bond untouched. In the final synthetic steps, this bond can be selectively targeted for a wide array of transformations, including:
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
Sonogashira Coupling: Introduction of alkynyl groups.
Buchwald-Hartwig Amination: Formation of C-N bonds.
Cyanation: Installation of a nitrile group.
Stille Coupling: Formation of C-C bonds with organostannanes.
This strategy provides a modular and divergent approach to chemical synthesis, enabling the exploration of the chemical space around a core scaffold to fine-tune biological activity or other physicochemical properties.
Design of Novel Functional Materials and Molecular Probes
The exploration of new molecules for the creation of functional materials and molecular probes is a significant area of chemical research. Functional materials are designed to possess specific properties that allow them to perform particular functions, for example, in electronics, energy storage, or catalysis. Molecular probes are tools used to detect, visualize, or study molecules and biological processes. The design of such materials and probes often relies on the strategic combination of different chemical moieties to achieve the desired functionality.
The structure of this compound offers several points for potential modification and incorporation into larger systems. The bromine atom on the pyridine ring can serve as a reactive site for cross-coupling reactions, a common strategy for building complex organic molecules and polymers. The pyridine nitrogen and the amide group can act as hydrogen bond donors and acceptors, potentially directing the self-assembly of molecules into ordered supramolecular structures.
While no specific research has been published on the use of this compound for these purposes, the broader class of bromopyridine and acetamide derivatives has seen application in materials science. Pyridine-containing polymers are known for their potential in creating materials with interesting electronic and optical properties. Similarly, the amide functional group is a key component in many self-assembling systems and functional polymers due to its ability to form strong, directional hydrogen bonds.
Table 1: Potential Research Directions for this compound in Materials Science
| Research Area | Potential Application of this compound | Key Structural Features Utilized |
| Functional Polymers | Monomer for polymerization via cross-coupling reactions. | Bromine atom on the pyridine ring. |
| Supramolecular Assemblies | Building block for self-assembled structures through hydrogen bonding. | Pyridine nitrogen and acetamide group. |
| Coordination Polymers/MOFs | Ligand for the formation of metal-organic frameworks. | Pyridine nitrogen and amide oxygen as coordination sites. |
| Molecular Probes | Precursor for fluorescent sensors through substitution at the bromine position. | Bromopyridine core. |
In the context of molecular probes, the bromopyridine moiety could be functionalized with fluorophores or other signaling units. The resulting molecule could then be investigated for its ability to bind to specific analytes, with the binding event leading to a detectable change in the probe's properties, such as its fluorescence.
Q & A
Q. What are the common synthetic routes for N-((4-Bromopyridin-2-yl)methyl)acetamide?
Methodological Answer: A solvent-free synthesis approach is frequently employed. For analogous acetamide derivatives, a mixture of aldehydes (e.g., m-tolualdehyde), β-naphthol, and acetamide is heated (393 K) with phenylboronic acid as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is purified by stirring in ethanol, followed by recrystallization . Modifications to this protocol may involve adjusting stoichiometry or substituting aldehydes to target specific bromopyridine derivatives.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify proton and carbon environments, confirming substitution patterns (e.g., bromine position on pyridine).
- Infrared (IR) Spectroscopy: Detects functional groups like amide C=O stretches (~1650–1700 cm) and N-H vibrations (~3300 cm).
- Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). Data refinement uses software like SHELX, with R factors < 0.05 indicating high accuracy .
Q. What safety protocols are critical for handling brominated acetamide derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of volatile byproducts.
- First Aid: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding ignition sources due to potential flammability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for brominated acetamides?
Methodological Answer: Discrepancies in dihedral angles or hydrogen-bonding motifs (e.g., intramolecular vs. intermolecular interactions) can arise due to crystal packing effects. To address this:
- Compare structural parameters with entries in the Cambridge Structural Database (CSD) for analogous compounds.
- Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O–H⋯O vs. N–H⋯O interactions).
- Validate findings by replicating synthesis under controlled conditions (e.g., solvent polarity, temperature) to assess polymorphism .
Q. How do intermolecular interactions influence the stability of this compound crystals?
Methodological Answer: Intermolecular forces are critical for crystal packing and thermal stability. For example:
- Hydrogen Bonds: Intramolecular N–H⋯O bonds stabilize the molecular conformation, while intermolecular O–H⋯O bonds link adjacent molecules into chains or layers.
- Halogen Bonding: The bromine atom may participate in weak Br⋯O/N interactions, influencing melting points.
- π-π Stacking: Aromatic pyridine and naphthyl rings contribute to stacking interactions, analyzed via crystallographic software (Mercury, CrystalExplorer) .
Q. What computational methods validate the electronic structure and reactivity of brominated acetamides?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated bond lengths/angles with experimental X-ray data to validate models.
- Frontier Molecular Orbital (FMO) Analysis: Predict reactivity via HOMO-LUMO gaps; lower gaps indicate higher electrophilicity.
- Molecular Electrostatic Potential (MEP): Maps highlight nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., bromine substitution sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
